(s)-2-Aminocyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Aminocyclohexanol is a chiral compound with the molecular formula C6H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Aminocyclohexanol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclohexanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of 2-cyclohexenone using chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrocyclohexanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
(S)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is used in the production of fine chemicals and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Aminocyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
®-2-Aminocyclohexanol: The enantiomer of (S)-2-Aminocyclohexanol, with similar chemical properties but different biological activities.
Cyclohexanol: Lacks the amino group, making it less versatile in certain synthetic applications.
2-Aminocyclopentanol: A smaller ring structure, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups on the cyclohexane ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S)-2-aminocyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
InChI Key |
PQMCFTMVQORYJC-GDVGLLTNSA-N |
Isomeric SMILES |
C1CCC([C@H](C1)O)N |
Canonical SMILES |
C1CCC(C(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.